molecular formula C13H9Cl3F3N3O B2867570 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 318284-46-7

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2867570
CAS No.: 318284-46-7
M. Wt: 386.58
InChI Key: LLMHIVZDECBWRC-DENHBWNVSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of pyrazole derivatives have been extensively studied, demonstrating their utility in the development of complex heterocyclic structures. For example, Vilkauskaitė et al. (2011) explored the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides through various cyclization methods (Vilkauskaitė, Šačkus, & Holzer, 2011). Additionally, Bhat et al. (2016) reported on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showcasing the compound's versatility in forming bioactive molecules (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Antimicrobial Applications

The antimicrobial potential of pyrazole derivatives has been a significant area of interest. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds exhibited broad-spectrum antimicrobial activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).

Development of Novel Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. For instance, Palka et al. (2014) demonstrated the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using a sequential versus multicomponent reaction approach. This research underscores the compound's role in facilitating the construction of complex heterocyclic structures with potential pharmacological applications (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Mechanism of Action

The mechanism of action of this compound is not available .

Properties

IUPAC Name

(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)9(11(21-22)13(17,18)19)5-20-23-6-7-2-3-8(14)4-10(7)15/h2-5H,6H2,1H3/b20-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMHIVZDECBWRC-DENHBWNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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